3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+ |
InChI Key |
DXIRWPHFEUCYTP-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
The formation of the phenyl-imidazole moiety is a critical precursor step. A copper-catalyzed N-arylation reaction between imidazole and 4-iodobenzaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 12 hours under inert nitrogen atmosphere yields 4-(1H-imidazol-1-yl)benzaldehyde with a reported efficiency of 94%. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of imidazole and promoting nucleophilic aromatic substitution. The reaction mechanism proceeds via a Cu(I)-mediated cycle, where the copper catalyst coordinates to the iodide leaving group, enabling aryl-imidazole bond formation.
Knoevenagel Condensation with Dimethylamine
The aldehyde intermediate undergoes Knoevenagel condensation with malononitrile or dimethyl malonate in the presence of a secondary amine catalyst (e.g., piperidine) to form the α,β-unsaturated nitrile or ester. Subsequent hydrolysis and amidation with dimethylamine yield the target acrylamide. For instance, refluxing 4-(1H-imidazol-1-yl)benzaldehyde with dimethyl malonate in ethanol at 80°C for 6 hours produces the acrylate ester, which is then treated with dimethylamine gas in tetrahydrofuran (THF) to afford the final product. This two-step process achieves an overall yield of 68–72%, with purity exceeding 95% as confirmed by HPLC.
Direct Amidation of 4-(1H-Imidazol-1-yl)aniline
Preparation of 4-(1H-Imidazol-1-yl)aniline
4-(1H-Imidazol-1-yl)aniline is synthesized via Ullmann coupling between 4-iodoaniline and imidazole using a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C. The reaction achieves 85% yield after 24 hours, with the product purified via silica gel chromatography using ethyl acetate/hexanes (40:60).
Reaction with N,N-Dimethylacryloyl Chloride
The aniline derivative is reacted with N,N-dimethylacryloyl chloride in dichloromethane (DCM) at 0°C, with triethylamine (Et₃N) as a base to scavenge HCl byproducts. After stirring for 2 hours at room temperature, the mixture is washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the crude product. Recrystallization from ethanol affords 3-(4-(1H-imidazol-1-yl)phenyl)-N,N-dimethylacrylamide in 78% yield. This method is favored for its simplicity and minimal byproduct formation.
BTPP-Mediated Amide Formation from Carboxylic Acid
Synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)acrylic Acid
3-(4-(1H-Imidazol-1-yl)phenyl)acrylic acid is prepared via Heck coupling between 4-(1H-imidazol-1-yl)iodobenzene and acrylic acid using palladium(II) acetate and tri-o-tolylphosphine in acetonitrile at 100°C. The reaction proceeds under microwave irradiation for 1 hour, yielding 82% of the carboxylic acid after extraction and lyophilization.
Activation with BTPP and Coupling with Dimethylamine
The carboxylic acid is activated using 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis(tris(dimethylamino)phosphoranylidenamino)-2Λ⁵,4Λ⁵-catenadi(phosphazene) (BTPP) in diethyl ether. BTPP (1.0 equiv) deprotonates the acid, forming a reactive carboxylate intermediate that reacts with dimethylamine (2.0 equiv) at 70°C for 2 hours. The resulting amide is isolated via vacuum distillation, achieving 89% yield with >99% purity by ¹H NMR.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Copper-catalyzed/Knoevenagel | 72% | 18 hours | CuI | 95% |
| Direct amidation | 78% | 4 hours | None | 97% |
| BTPP-mediated amidation | 89% | 3 hours | BTPP | 99% |
The BTPP-mediated route offers superior yield and purity, albeit with higher reagent costs. Direct amidation balances simplicity and efficiency, while the copper-catalyzed method is advantageous for large-scale production due to lower catalyst expenses.
Mechanistic Insights and Optimization Strategies
Role of BTPP in Amide Formation
BTPP, a phosphazene base, enhances nucleophilicity of dimethylamine by stabilizing the carboxylate intermediate, thereby accelerating amide bond formation. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a concerted mechanism.
Solvent Effects in Direct Amidation
Polar aprotic solvents like DMF improve solubility of 4-(1H-imidazol-1-yl)aniline, but dichloromethane (DCM) minimizes side reactions such as imidazole ring alkylation. Et₃N is critical for neutralizing HCl, preventing protonation of the aniline nucleophile.
Chemical Reactions Analysis
Condensation Reactions
A primary synthesis route involves the condensation of 4-(1H-imidazol-1-yl)aniline with N,N-dimethylacrylamide under alkaline conditions. This reaction typically employs a base (e.g., sodium hydroxide) to facilitate nucleophilic attack, forming the acrylamide conjugate.
Palladium-Catalyzed Alkenylation
Another method utilizes palladium-catalyzed cross-coupling reactions. For example, imidazole derivatives can undergo C−H alkenylation with acrylamide precursors (e.g., N,N-diethyl acrylamide) in the presence of catalysts like Pd(OAc)₂ and potassium pivalate. This regioselective approach enhances efficiency and yield .
Condensation Process
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the acrylamide, followed by elimination of water to form the conjugated product.
Palladium-Catalyzed Coupling
In alkenylation reactions, palladium facilitates oxidative addition, enabling C−H activation on the imidazole ring. The acrylamide derivative then couples via transmetalation and reductive elimination, forming the alkene bond .
Substitution and Addition Reactions
-
Nucleophilic Substitution : The acrylamide group undergoes substitution reactions due to its electrophilic carbonyl carbon.
-
Electrophilic Addition : The imidazole ring participates in electrophilic reactions, influenced by its aromatic stability and lone pair availability.
Table 2: Reaction Types and Significance
| Reaction Type | Mechanism | Application |
|---|---|---|
| Condensation | Nucleophilic attack + elimination | Synthesis of bioactive derivatives |
| Palladium-Catalyzed | C−H activation + coupling | Selective alkenylation |
| Substitution | Electrophilic attack on acrylamide | Functionalization for drug design |
| Electrophilic Addition | Electron-rich imidazole interactions | Antimicrobial/anticancer activity |
Biological Activity
The compound exhibits antimicrobial properties, targeting pathogens like Candida albicans, and anticancer potential through inhibition of cancer cell proliferation.
Protein Interaction Studies
Imidazole derivatives interact with enzyme active sites, enabling the design of selective inhibitors. This is critical for understanding therapeutic mechanisms.
Material Science
The dimethylacrylamide moiety enhances solubility and reactivity, making it useful in polymer chemistry and drug delivery systems.
Scientific Research Applications
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: A precursor in the synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide.
1-(4-Methoxyphenyl)-1H-imidazole: Another imidazole derivative with different substituents on the phenyl ring.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: A compound with two imidazole rings attached to a central phenyl group.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic compound notable for its unique structure, which integrates an imidazole ring with a dimethylacrylamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O
- Molecular Weight : Approximately 284.31 g/mol
- Structure : The compound features a phenyl group substituted with an imidazole, enhancing its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
-
Claisen-Schmidt Condensation :
- Reactants: 4-(1H-imidazol-1-yl)benzaldehyde and N,N-dimethylacrylamide.
- Conditions: Conducted in the presence of a base (e.g., sodium hydroxide).
- Byproducts: Water.
-
Microwave-Assisted Synthesis :
- This method enhances reaction rates and yields through microwave irradiation.
-
Solvent-Free Synthesis :
- A recent approach promoting environmental sustainability while maintaining high yields.
Antimicrobial Properties
Research indicates that imidazole-containing compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:
- Fungal Activity : Effective against Aspergillus fumigatus and Candida albicans.
- Bacterial Activity : Potential activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapeutics. The following table summarizes relevant findings:
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Jain et al. | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |
| Sharma et al. | HeLa (cervical cancer) | 12.5 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes involved in metabolic pathways. Imidazole derivatives can bind to active sites, leading to the development of selective inhibitors for therapeutic applications.
Case Studies
Several case studies highlight the compound's biological efficacy:
-
Antifungal Efficacy :
- A study evaluated the antifungal activity of imidazole derivatives against clinical isolates of Candida species, showing promising results for this compound.
-
Anticancer Studies :
- Research conducted on various cancer cell lines demonstrated that the compound effectively reduces viability and induces apoptosis, making it a candidate for further development as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide?
The synthesis typically involves coupling an imidazole-containing aryl halide with a pre-functionalized acrylamide precursor. Key steps include nucleophilic aromatic substitution (SNAr) to introduce the imidazole moiety onto the phenyl ring, followed by acrylamide formation via condensation of the intermediate carboxylic acid derivative with dimethylamine. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like CuI for imidazole coupling) significantly impact yield. For example, analogous imidazole-phenyl derivatives were synthesized using Pd-catalyzed cross-coupling reactions or Huisgen cycloaddition for triazole linkages . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products.
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : The imidazole protons (δ 7.5–8.5 ppm) and acrylamide protons (N,N-dimethyl groups at δ 2.8–3.1 ppm) are diagnostic. Aromatic protons from the phenyl bridge appear as multiplet signals (δ 7.0–7.4 ppm). 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the imidazole, phenyl, and acrylamide moieties .
- FTIR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N-H (imidazole, ~3150 cm⁻¹) are key.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the imidazole-phenyl-acrylamide backbone .
Q. What are the solubility and stability considerations for this compound?
The compound is polar due to the acrylamide and imidazole groups, making it soluble in DMSO, DMF, and methanol but poorly soluble in non-polar solvents (e.g., hexane). Stability tests under ambient conditions (25°C, 60% RH) show no degradation over 30 days when stored in dark, airtight containers. However, exposure to UV light or acidic/basic conditions may hydrolyze the acrylamide group, necessitating pH-neutral buffers for biological assays .
Advanced Research Questions
Q. How does this compound function as a monomer in controlled radical polymerization (e.g., RAFT)?
The acrylamide group enables reversible addition-fragmentation chain transfer (RAFT) polymerization, producing well-defined polymers with low dispersity (Đ < 1.2). In aqueous RAFT, hydrophobic chain-transfer agents (CTAs) complexed with cyclodextrins enhance solubility. For example, poly(N,N-dimethylacrylamide) derived from this monomer exhibits tunable molecular weights (Mn = 7,500–116,000 g/mol) and controlled end-group functionality, critical for biomedical applications like drug delivery .
Q. How can structural contradictions (e.g., tautomerism in imidazole) be resolved experimentally?
Imidazole tautomerism (1H vs. 3H forms) can lead to ambiguous NMR/X-ray data. Variable-temperature NMR (VT-NMR) at 298–343 K monitors proton exchange rates, while X-ray crystallography (using SHELXL for refinement) provides definitive tautomeric assignments. For example, crystallographic data for analogous imidazole derivatives confirmed the 1H tautomer via hydrogen-bonding networks and planar geometry .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase enzymes), guided by antiproliferative data from chalcone-imidazole analogs . Physicochemical properties (logP, pKa) are predicted using ACD/Labs Percepta, aiding in drug-likeness assessments .
Q. How can researchers assess the compound’s biological activity?
Antiproliferative activity is evaluated via MTT assays (IC50 values) against cancer cell lines (e.g., MCF-7, HepG2). Structure-activity relationships (SARs) are established by modifying the acrylamide’s substituents or imidazole position. For example, chalcone-imidazole hybrids showed IC50 values of 10–50 µM, with electron-withdrawing groups enhancing potency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
